5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile
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Overview
Description
5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, an isothiazole ring, and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-methyl-4-isothiazolecarbonitrile with 2-(4-nitrophenyl)-2-oxoethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The isothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Scientific Research Applications
5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The isothiazole ring may also play a role in binding to biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-isothiazolecarbonitrile: Lacks the nitrophenyl and oxoethyl groups, making it less complex.
2-(4-Nitrophenyl)-2-oxoethyl sulfide: Lacks the isothiazolecarbonitrile group, limiting its applications.
4-Isothiazolecarbonitrile derivatives: Similar structure but with different substituents, leading to varied properties.
Uniqueness
5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-8-11(6-14)13(15-21-8)20-7-12(17)9-2-4-10(5-3-9)16(18)19/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPANVCLWIEYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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